Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate
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Overview
Description
Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a benzyl group, and a dihydroxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable benzyl-protected dihydroxypropyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to achieve better control over reaction parameters and to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The benzyl group can be reduced to form a primary alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of strong acids or bases to facilitate the exchange of functional groups .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the benzyl group can yield benzyl alcohol .
Scientific Research Applications
Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protecting group properties.
Benzyl carbamate: Another protecting group used in organic synthesis.
Tert-butyl-N-methylcarbamate: A related compound with a methyl group instead of a benzyl group
Uniqueness
Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate is unique due to its combination of functional groups, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
tert-butyl N-(3,4-dihydroxy-1-phenylbutan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-12(13(18)10-17)9-11-7-5-4-6-8-11/h4-8,12-13,17-18H,9-10H2,1-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFKOOILPFBRCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516610 |
Source
|
Record name | tert-Butyl (3,4-dihydroxy-1-phenylbutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149451-80-9 |
Source
|
Record name | tert-Butyl (3,4-dihydroxy-1-phenylbutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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